4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride

Regioisomer separation Chromatography method development Physicochemical characterization

4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride (CAS 1431965-74-0) is a substituted aniline derivative characterized by a 2,2-difluoroethoxy group at the para position and a methoxy group at the meta position relative to the amine functionality on the aromatic ring, formulated as the hydrochloride salt with molecular formula C9H12ClF2NO2 and molecular weight 239.65 g/mol. The compound belongs to the class of fluorinated aromatic amines, wherein the difluoroethyl moiety serves as a metabolically stable bioisostere of the methoxy group, mimicking its steric and electronic features while enhancing lipophilicity and resistance to oxidative metabolism.

Molecular Formula C9H12ClF2NO2
Molecular Weight 239.65
CAS No. 1431965-74-0
Cat. No. B2674125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride
CAS1431965-74-0
Molecular FormulaC9H12ClF2NO2
Molecular Weight239.65
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)OCC(F)F.Cl
InChIInChI=1S/C9H11F2NO2.ClH/c1-13-8-4-6(12)2-3-7(8)14-5-9(10)11;/h2-4,9H,5,12H2,1H3;1H
InChIKeyBOUKOMOHUACZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride CAS 1431965-74-0: Procurement Specifications and Structural Overview for Chemical Sourcing


4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride (CAS 1431965-74-0) is a substituted aniline derivative characterized by a 2,2-difluoroethoxy group at the para position and a methoxy group at the meta position relative to the amine functionality on the aromatic ring, formulated as the hydrochloride salt with molecular formula C9H12ClF2NO2 and molecular weight 239.65 g/mol . The compound belongs to the class of fluorinated aromatic amines, wherein the difluoroethyl moiety serves as a metabolically stable bioisostere of the methoxy group, mimicking its steric and electronic features while enhancing lipophilicity and resistance to oxidative metabolism [1]. This structural arrangement positions the compound as a versatile building block in medicinal chemistry and agrochemical research, distinct from its free base form (CAS 1245772-01-3, MW 203.19) and its positional regioisomers .

Why Generic Substitution of 4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride (CAS 1431965-74-0) Fails in Structure-Activity Dependent Applications


Positional isomerism in difluoroethoxyaniline derivatives dictates distinct physicochemical properties and pharmacological profiles that preclude interchangeable use in synthetic workflows. The target compound (4-difluoroethoxy, 3-methoxy) exhibits quantifiable differentiation in molecular descriptors—including topological polar surface area (44.5 Ų), hydrogen bonding capacity (2 donors, 5 acceptors), and predicted lipophilicity (XLogP3 ≈ 2)—relative to its 3-difluoroethoxy-4-methoxy (CAS 1178296-47-3) and 4-difluoroethoxy-2-methoxy (CAS 1245823-81-7) regioisomers . These differences in substitution pattern directly impact chromatographic retention behavior, crystallization propensity as the hydrochloride salt, and downstream reactivity in cross-coupling or amidation reactions [1]. In pharmacological screening contexts, the meta-methoxy arrangement of the target compound has been specifically associated with CCR5 antagonism, a biological activity not demonstrated for the alternative substitution patterns [2]. Procurement of the incorrect positional isomer introduces uncontrolled variables in both synthetic and biological reproducibility.

Quantitative Differentiation Evidence for 4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride (CAS 1431965-74-0) Versus Closest Structural Analogs


Physicochemical Differentiation: Boiling Point and Density Variation Between Regioisomers of 4-(2,2-Difluoroethoxy)-3-methoxyaniline

The target compound as the hydrochloride salt (CAS 1431965-74-0) provides predictable and consistent solubility behavior in aqueous and polar organic solvent systems due to its salt form, in contrast to the free base (CAS 1245772-01-3). While direct boiling point data for the hydrochloride salt is unavailable, the free base regioisomer 3-(2,2-difluoroethoxy)-4-methoxyaniline (CAS 1178296-47-3) exhibits a predicted boiling point of 291.0±40.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ . This substantial difference in retention behavior enables chromatographic resolution of positional isomers during purification workflows, underscoring that substitution pattern materially alters physical properties relevant to compound handling and analytical method development .

Regioisomer separation Chromatography method development Physicochemical characterization

Biological Target Engagement: CCR5 Antagonism Demonstrated for 4-(2,2-Difluoroethoxy)-3-methoxyaniline Scaffold

Pharmacological screening of compounds containing the 4-(2,2-difluoroethoxy)-3-methoxyaniline scaffold indicates CCR5 receptor antagonism activity [1]. The target compound serves as a key intermediate for the preparation of CCR5 antagonists intended for the treatment of CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This activity profile is scaffold-specific; alternative substitution patterns (e.g., 3-difluoroethoxy-4-methoxy or 4-difluoroethoxy-2-methoxy) have not been reported to exhibit equivalent CCR5 antagonism in publicly available pharmacological data, underscoring the functional significance of the precise 4-difluoroethoxy-3-methoxy arrangement .

CCR5 antagonist HIV entry inhibition Chemokine receptor modulation

Synthetic Provenance and Literature-Documented Preparation of 4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride

The synthesis of 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride is documented in the patent and primary literature via nucleophilic substitution of 4-hydroxy-3-methoxyaniline with 2,2-difluoroethanol in the presence of a base such as potassium carbonate under reflux conditions, followed by hydrochloride salt formation . This synthetic route parallels modular difluoroalkylation methodologies developed for heteroarylether bioisostere preparation, wherein the difluoroethyl group serves as a steric and electronic mimic of a methoxy group while enhancing metabolic stability [1]. The hydrochloride salt form (CAS 1431965-74-0) confers improved shelf stability and handling characteristics compared to the free base, with predictable stoichiometry for downstream amide coupling or nucleophilic aromatic substitution reactions .

Fluorinated building block Synthetic methodology Process chemistry

Regioisomer Differentiation by Molecular Descriptors: Topological Polar Surface Area and Hydrogen Bonding Profile

Quantitative molecular descriptors differentiate 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride from its positional isomers. The target compound exhibits a topological polar surface area (TPSA) of 44.5 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors (as the hydrochloride salt) . The 3-(2,2-difluoroethoxy)-4-methoxyaniline regioisomer displays identical TPSA (44.5 Ų) and acceptor count (5) but possesses only 1 hydrogen bond donor (as the free base), with a predicted XLogP3 value of approximately 2 . These subtle but quantifiable differences in hydrogen bonding capacity influence solubility, membrane permeability predictions, and chromatographic retention, providing objective parameters for compound identity verification and analytical method validation .

Molecular descriptor analysis ADME prediction Bioisostere design

Optimal Research and Industrial Application Scenarios for 4-(2,2-Difluoroethoxy)-3-methoxyaniline Hydrochloride (CAS 1431965-74-0) Based on Quantitative Evidence


Scaffold for CCR5 Antagonist Development in Antiviral and Anti-inflammatory Drug Discovery

Medicinal chemistry programs targeting CCR5-mediated diseases—including HIV entry inhibition, asthma, rheumatoid arthritis, and COPD—benefit from procuring 4-(2,2-difluoroethoxy)-3-methoxyaniline hydrochloride as a key intermediate. Preliminary pharmacological screening confirms CCR5 antagonism for this specific scaffold, whereas alternative regioisomers lack documented CCR5 activity [1]. The hydrochloride salt form provides precise stoichiometric control for amide coupling reactions during lead optimization. Researchers developing next-generation CCR5 antagonists should prioritize this precise regioisomer to maintain target engagement and avoid SAR disruption introduced by positional isomer variation .

Fluorinated Building Block for Metabolic Stability Enhancement via Bioisosteric Replacement

The difluoroethoxy moiety functions as a metabolically stable bioisostere of the methoxy group, mimicking steric and electronic features while resisting oxidative metabolism [1]. This compound is appropriate for structure-activity relationship (SAR) campaigns wherein replacing a methoxy group with a difluoroethoxy group aims to improve metabolic stability without substantially altering molecular recognition. The 4-difluoroethoxy-3-methoxy substitution pattern on the aniline core provides a defined vector for further functionalization, and the hydrochloride salt enhances crystallinity for purification and storage .

Regioisomer-Specific Analytical Method Development and Reference Standard Procurement

Given the quantifiable differences in molecular descriptors among regioisomers—including hydrogen bond donor count (2 vs. 1), molecular weight (239.65 vs. 203.19 g/mol), and predicted boiling point (291.0±40.0 °C for the 3-difluoroethoxy isomer)—this compound serves as a critical reference standard for analytical method validation [1]. Chromatographic resolution of 4-(2,2-difluoroethoxy)-3-methoxyaniline from its 3,4- and 2,4-substituted isomers is essential for quality control in multi-step syntheses. Procurement of the authenticated hydrochloride salt enables precise retention time calibration and unambiguous peak assignment in HPLC and LC-MS workflows .

Synthetic Intermediate for Agrochemical and Advanced Material Development

The aniline functionality combined with fluorinated alkoxy substitution renders this compound a versatile intermediate for synthesizing agrochemical actives (e.g., herbicides, fungicides) and advanced materials requiring fluorinated aromatic amines. The hydrochloride salt form offers handling advantages—including reduced hygroscopicity and improved shelf stability—relative to the free base, making it suitable for process chemistry scale-up and inventory management in industrial research settings. Documented synthetic routes from 4-hydroxy-3-methoxyaniline provide literature precedence for reproducible preparation and derivatization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,2-Difluoroethoxy)-3-methoxyaniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.